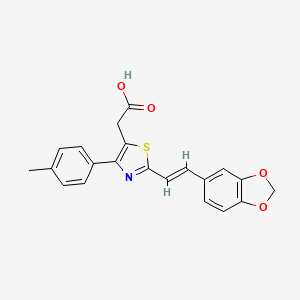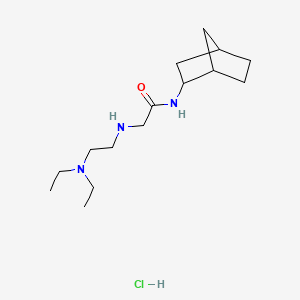
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a norbornane ring and a diethylaminoethyl group. This compound is of interest due to its potential biological activities and its use in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-norbornanone with diethylamine to form an intermediate, which is then reacted with chloroacetyl chloride to produce the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Quality control measures are essential to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-2-norbornanyl acetate: Shares the norbornane ring structure but differs in functional groups.
Fenchyl acetate: Another compound with a norbornane ring, used primarily as a flavoring agent.
Uniqueness
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride is unique due to its combination of a diethylaminoethyl group and a norbornane ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
97702-90-4 |
|---|---|
Fórmula molecular |
C15H30ClN3O |
Peso molecular |
303.87 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-2-[2-(diethylamino)ethylamino]acetamide;hydrochloride |
InChI |
InChI=1S/C15H29N3O.ClH/c1-3-18(4-2)8-7-16-11-15(19)17-14-10-12-5-6-13(14)9-12;/h12-14,16H,3-11H2,1-2H3,(H,17,19);1H |
Clave InChI |
WTDJCMNKOCCWLK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC(=O)NC1CC2CCC1C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


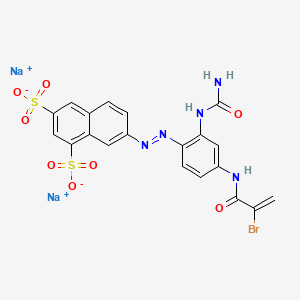
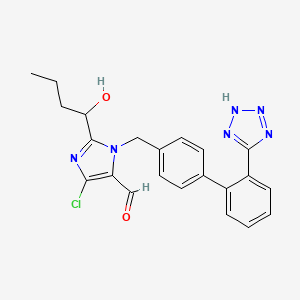
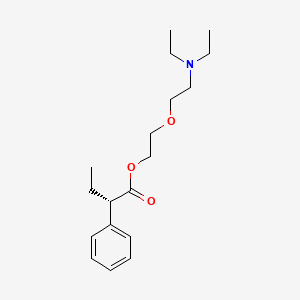


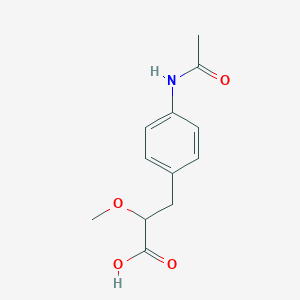

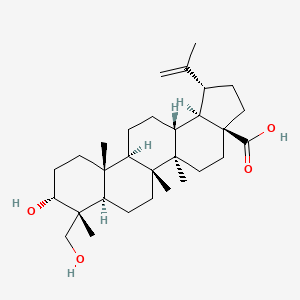

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

